molecular formula C21H14N2O4S B11577321 1-(4-Hydroxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577321
M. Wt: 390.4 g/mol
InChI Key: WCGPDWMGBCWKPV-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of chromeno, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 7-methyl-2-(1,3-thiazol-2-yl)chromen-3-one under acidic conditions to form the intermediate. This intermediate is then cyclized with pyrrole-2,3-dione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an alcohol.

Scientific Research Applications

1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-2-(1,3-THIAZOL-2-YL)-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 4-({3-NITROPHENYL} {1- [4- (2-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL}METHYL)-2- [4- (2-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness: 1-(4-HYDROXYPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H14N2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14N2O4S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(24)6-4-12)23(20(26)19(16)27-15)21-22-8-9-28-21/h2-10,17,24H,1H3

InChI Key

WCGPDWMGBCWKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)O

Origin of Product

United States

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